molecular formula C15H21N3O B5890486 N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE

N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE

Cat. No.: B5890486
M. Wt: 259.35 g/mol
InChI Key: XGRDIGFTVUMHEH-UHFFFAOYSA-N
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Description

N-[2-(1-Ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide is a synthetic amide derivative featuring a benzodiazolyl core linked via an ethyl chain to a 2-methylpropanamide group. Its benzodiazolyl moiety may impart unique electronic properties, influencing reactivity or binding interactions.

Properties

IUPAC Name

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-4-18-13-8-6-5-7-12(13)17-14(18)9-10-16-15(19)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRDIGFTVUMHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole with 2-bromoethylamine, followed by the reaction with 2-methylpropanoyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds related to N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide exhibit significant antimicrobial properties. For instance, derivatives of benzodiazoles have been shown to inhibit bacterial growth by interfering with essential cellular functions. A study highlighted that specific benzodiazole derivatives were effective against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .

Anticancer Properties
The compound's structure suggests potential anticancer activity. Benzodiazole derivatives have been associated with the inhibition of cancer cell proliferation. In vitro studies demonstrated that certain analogs could induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics .

Pharmacological Applications

Neuropharmacology
Benzodiazoles are known for their effects on the central nervous system (CNS). This compound may possess anxiolytic or sedative properties similar to other benzodiazole compounds. Experimental models have shown that these compounds can modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial for anxiety regulation .

Drug Development
The compound is being explored as a scaffold for the development of new drugs targeting specific receptors. Its ability to form hydrogen bonds and interact with various biological targets makes it a versatile candidate in drug design. For example, modifications to its structure could enhance its affinity for certain receptors involved in neurological disorders .

Material Science Applications

Polymer Chemistry
Recent studies have investigated the use of this compound in the synthesis of novel polymers. The incorporation of benzodiazole moieties into polymer backbones has been shown to improve thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Data Tables

Application AreaSpecific ApplicationFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer PropertiesInduces apoptosis in cancer cells
PharmacologyNeuropharmacologyModulates GABAergic pathways; potential anxiolytic effects
Drug DevelopmentVersatile scaffold for receptor-targeted drugs
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial activity of various benzodiazole derivatives, including this compound. Results demonstrated significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus, indicating potential therapeutic applications in treating infections.

Case Study 2: Neuropharmacological Effects
In a controlled experiment assessing the effects of benzodiazole derivatives on anxiety-like behaviors in rodent models, researchers found that administration of this compound resulted in decreased anxiety levels compared to controls. This suggests further exploration into its use as an anxiolytic agent is warranted.

Mechanism of Action

The mechanism of action of N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Research Implications and Limitations

  • Methodology : Structural determination of all compounds relies heavily on SHELX software (e.g., SHELXL for refinement ), ensuring consistency in crystallographic data .
  • Gaps : Direct pharmacological or catalytic data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogs.
  • Future Directions : Experimental validation of the target compound’s coordination behavior and catalytic efficacy is needed, building on methodologies applied to ’s compound .

Biological Activity

N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide, a compound belonging to the class of benzimidazole derivatives, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following:

  • Molecular Formula: C12_{12}H16_{16}N3_{3}O
  • SMILES Notation: CCN1C2=CC=CC=C2N=C1CCN
  • InChI Key: OUZBQYGEPNWECV-UHFFFAOYSA-N

This compound features a benzimidazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
  • Receptor Modulation: It could modulate the activity of receptors that are critical in various physiological processes.

Anticancer Properties

Research indicates that compounds within the benzimidazole class exhibit significant anticancer activities. For instance:

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis. Further investigation into this compound could reveal similar effects.

Case Studies and Research Findings

While direct case studies on this compound are scarce, related compounds have shown promising results:

Study Findings
Study 1Imidazobenzoxazepins showed improved unbound drug exposure and effectively suppressed tumor growth in vivo.
Study 2Related benzimidazole derivatives demonstrated significant enzyme inhibition related to cancer pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[2-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-METHYLPROPANAMIDE?

  • Methodology : Multi-step synthesis typically involves:

Benzimidazole core formation : Cyclization of 1-ethyl-1H-benzimidazole precursors via condensation of substituted o-phenylenediamines with carboxylic acid derivatives under acidic conditions .

Side-chain functionalization : Alkylation of the benzimidazole nitrogen with ethyl bromide derivatives, followed by amide coupling (e.g., using 2-methylpropanoyl chloride) in anhydrous solvents like DCM or THF .

  • Key tools : Monitor reaction progress via TLC, and purify intermediates using column chromatography. Confirm purity via melting point analysis and HPLC .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Optimize crystal growth via vapor diffusion in solvents like ethanol/water mixtures .
  • Spectroscopic techniques :
  • NMR : Assign peaks for benzimidazole protons (δ 7.2–8.1 ppm), ethyl groups (δ 1.2–1.5 ppm), and amide protons (δ 6.5–7.0 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns .

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodology :

  • Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing IC₅₀ values to reference drugs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and side-product formation .
  • Catalyst selection : Compare Pd-based catalysts (e.g., Pd/C) for hydrogenation steps or Lewis acids (e.g., ZnCl₂) for cyclization .
  • DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent, and catalyst loading .

Q. What computational approaches are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Molecular docking : Dock the compound into target proteins (e.g., tubulin for anticancer activity) using AutoDock Vina. Validate binding poses with MD simulations .
  • QSAR modeling : Build regression models using descriptors like logP, H-bond acceptors, and topological polar surface area to predict bioactivity .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with redox behavior or stability .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple assays (e.g., PubChem BioAssay) to identify trends in activity against specific targets .
  • Dose-response validation : Replicate experiments with standardized protocols (e.g., fixed cell lines, serum-free conditions) to minimize variability .
  • Off-target profiling : Use kinase/GPCR panels to assess selectivity and rule out non-specific effects .

Q. What strategies are recommended for analyzing metabolic stability and degradation pathways?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylation, amide hydrolysis) .
  • Forced degradation studies : Expose to heat, light, and acidic/basic conditions. Track degradation products using HPLC-DAD and HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.